molecular formula C8H14O4 B050275 O,O-Dimethylisomannide CAS No. 121693-37-6

O,O-Dimethylisomannide

Cat. No.: B050275
CAS No.: 121693-37-6
M. Wt: 174.19 g/mol
InChI Key: MEJYDZQQVZJMPP-WCTZXXKLSA-N
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Description

O,O-Dimethylisomannide is a chemical compound with the molecular formula C8H14O4. It is also known as 1,4:3,6-Dianhydro-2,5-di-O-methyl-D-mannitol. This compound is characterized by its unique structure, which includes two methoxy groups attached to a mannitol backbone. It is commonly used in various chemical and industrial applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Dimethylisomannide can be synthesized through the methylation of isomannide. The process typically involves the reaction of isomannide with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: O,O-Dimethylisomannide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O,O-Dimethylisomannide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O,O-Dimethylisomannide involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its reactivity and interaction with other molecules. The pathways involved include nucleophilic substitution and electrophilic addition, which are facilitated by the presence of the methoxy groups .

Comparison with Similar Compounds

  • Dimethyl isosorbide
  • 1,4:3,6-Dianhydro-2,5-dimethyl-D-glucitol
  • Di-O-methyl-1,4:3,6-dianhydro-D-mannitol

Comparison: O,O-Dimethylisomannide is unique due to its specific arrangement of methoxy groups and its mannitol backbone. Compared to similar compounds, it exhibits distinct reactivity and solubility properties, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

(3R,3aR,6R,6aR)-3,6-dimethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-9-5-3-11-8-6(10-2)4-12-7(5)8/h5-8H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJYDZQQVZJMPP-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC2C1OCC2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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